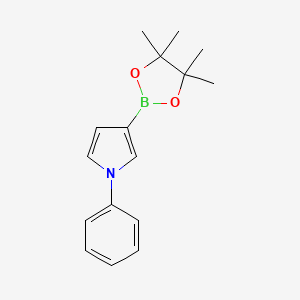![molecular formula C10H12Cl3NS B1457818 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864054-12-5](/img/structure/B1457818.png)
3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in scientific research due to its numerous biological properties and potential implications in various fields of research and industry. It has a molecular formula of C10H12Cl3NS .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride”, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring, one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 2,6-dichlorophenyl group and a sulfanyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific functional groups present in the molecule . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into compounds structurally similar to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride has highlighted their role in the synthesis of complex organic molecules. For instance, sulfanyl-substituted compounds have been used in the synthesis of polyimides with high refractive indices and small birefringence, showing potential for applications in materials science, especially in the development of transparent polymeric materials with good thermomechanical stabilities (Tapaswi et al., 2015). Furthermore, γ-Chlorocarbanions, generated from structures akin to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride, have been utilized to produce pyrrolidines through a reaction with electron-deficient formal imines, showcasing a novel method for pyrrolidine synthesis (Mąkosza & Judka, 2005).
Advanced Organic Synthesis
Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds demonstrate significant utility in advanced organic synthesis techniques. The base-induced chemiluminescence of sulfanyl-substituted dioxetanes, for example, provides insights into the development of new chemiluminescent materials, which could have applications in biological imaging and sensors (Watanabe et al., 2010). Additionally, transformations of sulfanyl-substituted pyrrolidine derivatives under acid catalysis have led to the discovery of new pathways for the synthesis of heterocyclic compounds, which are crucial in drug development and other areas of medicinal chemistry (Nedolya et al., 2018).
Material Science and Catalysis
The development of transparent aromatic polyimides from thiophenyl-substituted benzidines, including compounds similar to 3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride, underlines the potential of these materials in high-performance applications due to their excellent optical and thermal properties (Tapaswi et al., 2015). This research can contribute to the development of new materials for electronics, aerospace, and optics.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NS.ClH/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWXWLBZKMNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




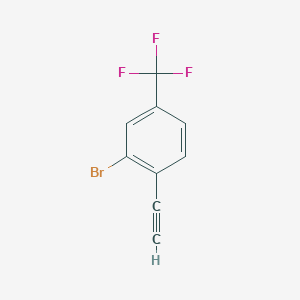
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)
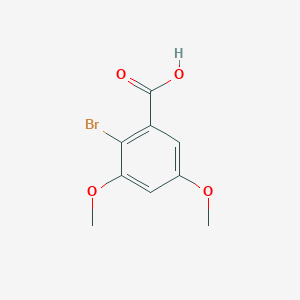
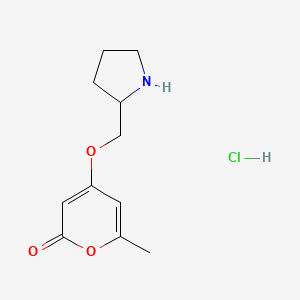
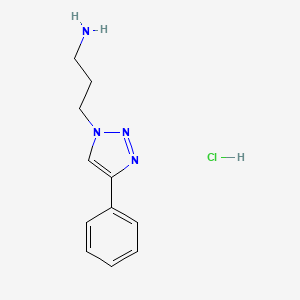
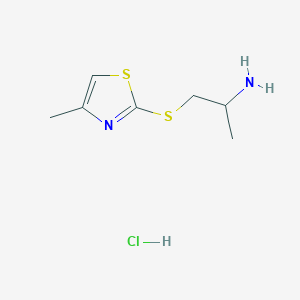
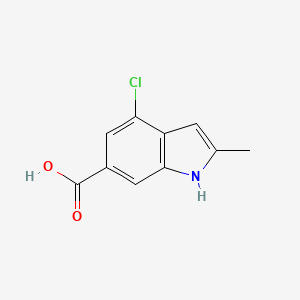
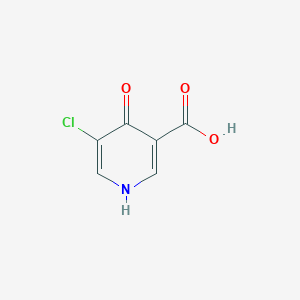
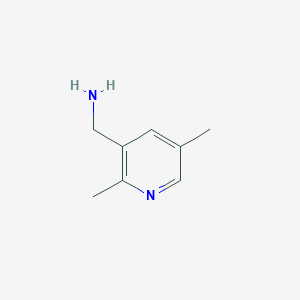
![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)
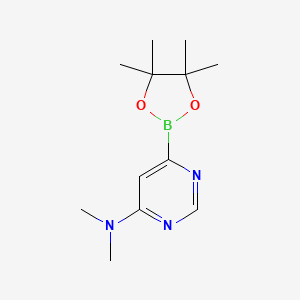
![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)
